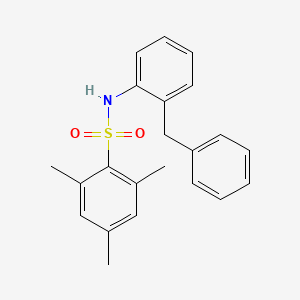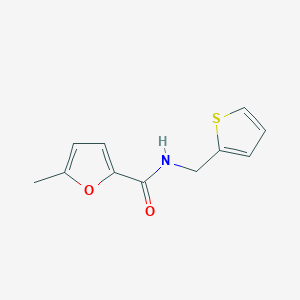
2-chloro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-phenylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of aniline with chlorosulfonic acid to form 2-chlorobenzenesulfonyl chloride, which is then reacted with aniline to yield this compound . The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.
Scientific Research Applications
2-Chloro-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects . The sulfonamide group can form strong interactions with the active sites of enzymes, thereby modulating their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives:
N-Phenylbenzenesulfonamide: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
4-Chloro-N-phenylbenzenesulfonamide: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.
N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide: Contains a fluorine atom instead of chlorine, which can significantly alter its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the resulting effects on its chemical and biological behavior.
Properties
IUPAC Name |
2-chloro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQFVIUBHJTHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976205.png)

![1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10976214.png)
![N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B10976218.png)


![N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B10976241.png)
![2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10976248.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B10976266.png)

![N-(2-fluoro-5-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976268.png)


![3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide](/img/structure/B10976278.png)
